molecular formula C12H18NO3P B5755710 {[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid

{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid

Cat. No. B5755710
M. Wt: 255.25 g/mol
InChI Key: XTOZPXXQIDSCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[Acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid, commonly known as AMPA, is a chemical compound that belongs to the class of phosphinic acid derivatives. It is widely used in scientific research as a ligand for studying glutamate receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity.

Mechanism of Action

AMPA acts as an agonist for the AMPA receptor subtype of glutamate receptors. Upon binding to the receptor, AMPA induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium into the cell. This influx of cations depolarizes the membrane potential and triggers the generation of an action potential, which is the basis of neuronal communication.
Biochemical and Physiological Effects:
The activation of AMPA receptors by AMPA leads to a variety of biochemical and physiological effects. These effects include the enhancement of synaptic transmission, the induction of long-term potentiation (LTP), and the modulation of neuronal excitability. The activation of AMPA receptors by AMPA has also been implicated in various pathological conditions such as epilepsy, stroke, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of AMPA in lab experiments has several advantages. First, AMPA is a selective agonist for the AMPA receptor subtype of glutamate receptors, which allows for the specific activation of these receptors. Second, AMPA is relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of AMPA in lab experiments. For example, the use of AMPA may not accurately reflect the physiological conditions in vivo, and the results obtained from in vitro experiments may not necessarily translate to in vivo conditions.

Future Directions

There are several future directions for the study of AMPA and its role in physiological and pathological processes. One direction is the development of more selective and potent AMPA receptor agonists and antagonists, which can be used to study the specific functions of these receptors. Another direction is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Finally, the development of drugs that target AMPA receptors may have therapeutic potential for the treatment of these disorders.

Synthesis Methods

The synthesis of AMPA involves the reaction of N-acetylmethionine with benzylphosphonic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with phenethylamine to yield AMPA. The synthesis of AMPA is relatively simple and can be carried out in a few steps with high yields.

Scientific Research Applications

AMPA is widely used in scientific research as a ligand for studying glutamate receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. AMPA is a selective agonist for the AMPA receptor subtype of glutamate receptors. It can be used to activate AMPA receptors in vitro and in vivo, allowing researchers to study the physiological and pathological functions of these receptors.

properties

IUPAC Name

[acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO3P/c1-11(14)13(2)10-17(15,16)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOZPXXQIDSCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CP(=O)(CCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid

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